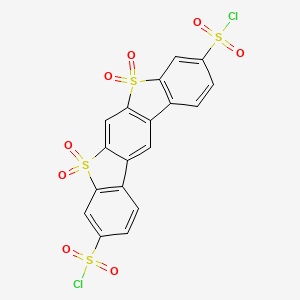

Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride

CAS No.: 133498-91-6

Cat. No.: VC16058053

Molecular Formula: C18H8Cl2O8S4

Molecular Weight: 551.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133498-91-6 |

|---|---|

| Molecular Formula | C18H8Cl2O8S4 |

| Molecular Weight | 551.4 g/mol |

| IUPAC Name | 10,10,14,14-tetraoxo-10λ6,14λ6-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15(20),16,18-nonaene-7,17-disulfonyl chloride |

| Standard InChI | InChI=1S/C18H8Cl2O8S4/c19-31(25,26)9-1-3-11-13-7-14-12-4-2-10(32(20,27)28)6-16(12)30(23,24)18(14)8-17(13)29(21,22)15(11)5-9/h1-8H |

| Standard InChI Key | KTJBQDQRBPDVKU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C3=CC4=C(C=C23)C5=C(S4(=O)=O)C=C(C=C5)S(=O)(=O)Cl |

Introduction

Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride is a complex organic compound with the molecular formula C18H8Cl2O8S4. This compound is closely related to Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid, differing primarily in the presence of chlorine atoms instead of hydrogen in the sulfonic acid groups, which are replaced by sulfonyl chloride groups.

Synthesis and Reaction Conditions

The synthesis of Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride typically involves multi-step organic reactions. These reactions often require the use of strong acids and chlorinating agents to convert the sulfonic acid groups into sulfonyl chloride groups. The specific synthesis route may involve the reaction of Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Chemical Reactions and Applications

Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride can undergo various chemical reactions, including:

-

Substitution Reactions: The sulfonyl chloride groups can react with nucleophiles to introduce new functional groups onto the molecule.

-

Condensation Reactions: These can be used to form new bonds with other molecules, potentially leading to the creation of more complex organic compounds.

The compound's applications may include the synthesis of advanced materials, such as organic semiconductors or dyes, due to its unique structure and reactivity.

Comparison with Similar Compounds

Similar compounds, such as Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid, share a similar core structure but differ in functional groups. The presence of sulfonyl chloride groups in Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride offers different reactivity and potential applications compared to its sulfonic acid counterpart.

| Compound | Molecular Formula | Molecular Weight | Functional Groups |

|---|---|---|---|

| Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid | C18H10O10S4 | 514.5 g/mol | Sulfonic Acid Groups |

| Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride | C18H8Cl2O8S4 | Approximately 546.3 g/mol | Sulfonyl Chloride Groups |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume